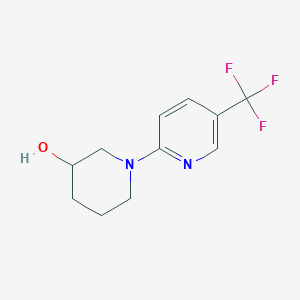

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Description

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol (CAS RN: 1306164-11-3) is a heterocyclic compound with the molecular formula C₁₁H₁₃F₃N₂O and a molecular weight of 246.23 g/mol . Its structure comprises a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position, linked to a piperidine moiety bearing a hydroxyl (-OH) group at the 3-position. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions, while the hydroxyl group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-3-4-10(15-6-8)16-5-1-2-9(17)7-16/h3-4,6,9,17H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNYINOOGHNNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of appropriate starting materials under specific conditions.

Formation of the Piperidine Ring: The piperidine ring is then synthesized, often involving cyclization reactions.

Coupling of Pyridine and Piperidine Rings: The pyridine and piperidine rings are coupled together using suitable reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactions: Depending on the scale, batch or continuous flow reactions may be employed.

Purification Steps: Purification techniques such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

Industry: Used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that contribute to the compound’s activity.

Comparison with Similar Compounds

Piperazine Derivatives

- 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (CAS RN: 128263-65-0) replaces the piperidin-3-ol core with a piperazine ring. Piperazine’s additional nitrogen increases basicity, while the hydrochloride salt improves water solubility. This modification may enhance bioavailability compared to the target compound’s free base form .

Azetidine Derivatives

- 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS RN: 2090612-09-0) features a four-membered azetidine ring. The hydroxyl and trifluoromethyl groups on adjacent carbons may alter steric interactions in binding pockets .

Positional Isomerism in Piperidine Derivatives

- 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS RN: 2098119-62-9) shifts the hydroxyl group to the 4-position of the piperidine ring. This positional change modifies hydrogen-bonding geometry and may reduce solubility due to altered polarity .

Substituent Variations on the Pyridine Ring

Halogen-Substituted Analogs

Aromatic Substituents

- 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (CAS RN: 1261945-15-6) substitutes the trifluoromethylpyridinyl group with a fluorophenyl-methoxy group.

Salt Forms and Functional Group Additions

- 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (CAS RN: 128263-65-0) demonstrates how salt formation (hydrochloride) can enhance aqueous solubility, a critical factor in drug formulation. In contrast, the target compound’s free hydroxyl group may limit solubility in nonpolar media .

Data Table: Key Structural and Molecular Comparisons

Implications of Structural Differences

- Solubility: Piperazine hydrochlorides (e.g., ) generally exhibit higher aqueous solubility than free-base piperidinol derivatives (e.g., ).

- Bioactivity : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to halogenated analogs (e.g., ).

- Metabolic Stability : Smaller heterocycles (e.g., azetidine ) may face faster metabolic clearance due to ring strain, whereas piperidine derivatives (e.g., ) offer conformational flexibility for sustained interactions.

Biological Activity

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-ol (CAS No. 1306164-11-3) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, combined with the piperidine structure, contributes to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 246.23 g/mol. The structure features a piperidine ring substituted with a trifluoromethyl group on the pyridine moiety, which enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 246.23 g/mol |

| CAS Number | 1306164-11-3 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar piperidine derivatives exhibited significant apoptosis induction in hypopharyngeal tumor cells, suggesting that modifications in the piperidine structure can lead to improved anticancer activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes relevant to metabolic disorders. In particular, it has been studied as a potential DPP-4 inhibitor, which is crucial for managing type 2 diabetes mellitus. Structure-activity relationship (SAR) studies indicate that the incorporation of trifluoromethyl groups can enhance binding affinity and specificity towards DPP-4 .

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives may possess neuroprotective properties. Compounds structurally similar to this compound have shown promise in targeting pathways associated with neurodegenerative diseases such as Alzheimer's disease. These compounds may inhibit cholinesterase and other enzymes involved in neurotransmitter degradation .

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various piperidine derivatives found that those containing trifluoromethyl groups demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and improved interaction with cellular membranes .

- DPP-4 Inhibition : In vitro assays revealed that derivatives of this compound exhibited promising DPP-4 inhibition profiles, with IC50 values comparable to established DPP-4 inhibitors like sitagliptin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.